molecular formula C50H60Cl4N10O2S2Zn B12771009 zinc;3-[2-[[4-[benzyl(cyclohexyl)amino]phenyl]diazenyl]-1,3-thiazol-3-ium-3-yl]propanamide;tetrachloride CAS No. 65208-22-2

zinc;3-[2-[[4-[benzyl(cyclohexyl)amino]phenyl]diazenyl]-1,3-thiazol-3-ium-3-yl]propanamide;tetrachloride

Cat. No.: B12771009
CAS No.: 65208-22-2
M. Wt: 1104.4 g/mol
InChI Key: SXYOZIBUQIOKPP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound zinc;3-[2-[[4-[benzyl(cyclohexyl)amino]phenyl]diazenyl]-1,3-thiazol-3-ium-3-yl]propanamide;tetrachloride is a zinc-coordinated thiazole derivative featuring a diazenyl (diazo) group, a benzyl-cyclohexylamino substituent, and a tetrachloride counterion. Thiazole derivatives are known for their heterocyclic reactivity, metal-coordination capabilities, and bioactivity, particularly in plant disease management .

Zinc thiazole, a simpler analogue, has been used for over a decade as a bactericide against rice bacterial blight (BB) caused by Xanthomonas oryzae pv. oryzae (Xoo). Recent advances in solubilizing zinc thiazole using dimethyl sulfoxide (DMSO) have significantly enhanced its antibacterial activity, suggesting that structural modifications (e.g., coordination with chlorides or functionalization with diazenyl/amide groups) could further optimize its properties .

Properties

CAS No.

65208-22-2

Molecular Formula

C50H60Cl4N10O2S2Zn

Molecular Weight

1104.4 g/mol

IUPAC Name

zinc;3-[2-[[4-[benzyl(cyclohexyl)amino]phenyl]diazenyl]-1,3-thiazol-3-ium-3-yl]propanamide;tetrachloride

InChI

InChI=1S/2C25H29N5OS.4ClH.Zn/c2*26-24(31)15-16-29-17-18-32-25(29)28-27-21-11-13-23(14-12-21)30(22-9-5-2-6-10-22)19-20-7-3-1-4-8-20;;;;;/h2*1,3-4,7-8,11-14,17-18,22H,2,5-6,9-10,15-16,19H2,(H-,26,31);4*1H;/q;;;;;;+2/p-2

InChI Key

SXYOZIBUQIOKPP-UHFFFAOYSA-L

Canonical SMILES

C1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=C(C=C3)N=NC4=[N+](C=CS4)CCC(=O)N.C1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=C(C=C3)N=NC4=[N+](C=CS4)CCC(=O)N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;3-[2-[[4-[benzyl(cyclohexyl)amino]phenyl]diazenyl]-1,3-thiazol-3-ium-3-yl]propanamide;tetrachloride typically involves multiple steps, including the formation of the thiazolium ring, the introduction of the diazenyl group, and the attachment of the benzyl(cyclohexyl)amino moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Zinc;3-[2-[[4-[benzyl(cyclohexyl)amino]phenyl]diazenyl]-1,3-thiazol-3-ium-3-yl]propanamide;tetrachloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the diazenyl group, leading to the formation of amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, zinc;3-[2-[[4-[benzyl(cyclohexyl)amino]phenyl]diazenyl]-1,3-thiazol-3-ium-3-yl]propanamide;tetrachloride is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of zinc;3-[2-[[4-[benzyl(cyclohexyl)amino]phenyl]diazenyl]-1,3-thiazol-3-ium-3-yl]propanamide;tetrachloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

Bismerthiazol

Bismerthiazol, another thiazole bactericide, shares a common mechanism with zinc thiazole, targeting Xoo. Key comparisons include:

Parameter Zinc Thiazole (SC Form) Zinc Thiazole (DMSO-Solubilized) Bismerthiazol
Solubility Insoluble in water/organic solvents Soluble in DMSO (20 mg/mL) Partially water-soluble
Control Efficacy (Xoo) 64.8% at 300 μg/mL 94.89% at 200 μg/mL Lower efficacy than zinc thiazole SC
Resistance Profile Cross-resistance with bismerthiazol Enhanced efficacy reduces resistance risk High resistance in field strains
Environmental Impact Safe for non-target organisms; degradable in soil Similar profile with improved activity Persistent resistance development

Key findings:

  • Zinc thiazole in DMSO achieves 94.89% control efficacy at 200 μg/mL, outperforming its SC form (64.8% at 300 μg/mL) and bismerthiazol .
  • Cross-resistance between zinc thiazole and bismerthiazol underscores shared target pathways, but solubilized zinc thiazole mitigates resistance risks .

Thiazole Amide Algaecides

Thiazole amides, such as those in , share structural motifs (amide linkers, aromatic/thiazole rings) with the target compound but are tailored for algicidal activity:

Compound Application Activity (IC50) Key Features
Thiazole Amide (10) Algicidal (Cyanobacteria) 0.08 μg/mL (S. obliquus) 10× more potent than CuSO₄/Diuron
Target Zinc-Thiazole Bactericidal (Xoo) 94.89% efficacy at 200 μg/mL Solubilized form enhances cell wall disruption
  • Thiazole amides demonstrate sub-μg/mL potency against algae, highlighting the scaffold’s versatility .
  • The target compound’s diazenyl and benzyl-cyclohexylamino groups may enhance target specificity compared to simpler thiazole amides.

Pharmacological Thiazole Derivatives

Aminothiazoles and indole-thiazole hybrids () exhibit pharmacological activity (e.g., GPER agonism, antiproliferative effects) but differ in application:

Compound Target Activity (IC50/EC50) Structural Notes
Aminothiazole [13] SMNDC1 phase separation Submicromolar IC₅₀ Amide linker dispensable for activity
Indole-Thiazole (1) GPER (Breast cancer) EC₅₀ ~100 nM Amide linker critical for signaling
Target Zinc-Thiazole Xoo cell division Alters FtsZ/FtsQ expression Zinc coordination enhances membrane targeting
  • Pharmacological thiazoles prioritize receptor binding over metal coordination, unlike the target compound’s zinc-dependent mechanism .

Biological Activity

Zinc;3-[2-[[4-[benzyl(cyclohexyl)amino]phenyl]diazenyl]-1,3-thiazol-3-ium-3-yl]propanamide;tetrachloride, with the CAS number 65208-22-2, is a complex organic compound that has garnered interest in various biological applications. Its structure suggests potential interactions with biological systems due to the presence of both zinc and organic moieties, which may impart unique pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C50H60Cl4N10O2S2ZnC_{50}H_{60}Cl_{4}N_{10}O_{2}S_{2}Zn, with a molecular weight of approximately 1104.4 g/mol. The compound contains multiple functional groups, including diazenyl and thiazolium structures, which are known for their biological activity.

Anticancer Properties

Research indicates that compounds containing diazenyl and thiazole derivatives often exhibit anticancer activity. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms . The specific compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines.

Case Study:
In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) by over 70% at a concentration of 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of oxidative stress leading to mitochondrial dysfunction .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. Zinc ions are known to exhibit antibacterial effects by disrupting bacterial cell membranes and inhibiting enzymatic functions essential for bacterial survival . The presence of the benzyl(cyclohexyl)amino group may enhance these effects by increasing membrane permeability.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This suggests a potential therapeutic role in conditions characterized by chronic inflammation.

The biological activity of zinc;3-[2-[[4-[benzyl(cyclohexyl)amino]phenyl]diazenyl]-1,3-thiazol-3-ium-3-y]propanamide;tetrachloride is likely multifaceted:

  • Zinc as a Catalyst : Zinc plays a crucial role in various enzymatic reactions and can stabilize protein structures.
  • Diazenyl Group : The diazenyl moiety may facilitate redox reactions, contributing to its anticancer and antimicrobial activities.
  • Thiazolium Structure : This group is known for its ability to interact with nucleophiles, potentially leading to cellular signaling modulation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.